

# Application Note: Quantitative Analysis of Quifenadine in Human Urine by LC-MS/MS

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Compound of Interest		
Compound Name:	Quifenadine-d10	
Cat. No.:	B15559252	Get Quote

### **Abstract**

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Quifenadine in human urine samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid chromatographic separation on a C18 column. **Quifenadine-d10** is employed as an internal standard to ensure accuracy and precision. The method is suitable for use in clinical research, pharmacokinetic studies, and drug development applications.

## Introduction

Quifenadine is a second-generation antihistamine used in the treatment of allergic rhinitis and other allergic conditions. Accurate and reliable measurement of Quifenadine in biological matrices such as urine is crucial for pharmacokinetic and bioequivalence studies. This application note presents a detailed protocol for the quantification of Quifenadine in human urine using LC-MS/MS with **Quifenadine-d10** as the internal standard. The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the reliability of the results.

# Experimental Materials and Reagents

Quifenadine and Quifenadine-d10 reference standards



- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Ammonium acetate
- Human urine (drug-free)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

#### Instrumentation

- Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
- Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
- C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μm)

# **Stock and Working Solutions**

- Quifenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Quifenadine in methanol.
- Quifenadine-d10 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Quifenadine-d10 in methanol.
- Working Solutions: Prepare working solutions of Quifenadine and Quifenadine-d10 by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).

# Sample Preparation: Solid-Phase Extraction (SPE)

- Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: To 0.5 mL of urine sample, add 50 μL of Quifenadine-d10 internal standard working solution. Vortex and load the entire sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.



- Elution: Elute the analytes with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase.

### LC-MS/MS Method

• Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm)

• Mobile Phase A: 0.1% Formic acid in water

• Mobile Phase B: 0.1% Formic acid in acetonitrile

• Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

Gradient:

0-0.5 min: 10% B

o 0.5-2.5 min: 10-90% B

o 2.5-3.0 min: 90% B

o 3.1-4.0 min: 10% B

• Ionization Mode: Electrospray Ionization (ESI), Positive

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Quifenadine	294.2	112.1
Quifenadine-d10	304.2	112.1

# **Results and Discussion**



### **Method Validation**

The analytical method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:

- Linearity: The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r<sup>2</sup>) was consistently >0.99.
- Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control (QC) samples.
- Recovery: The extraction recovery of Quifenadine was determined to be consistent and reproducible across the range of concentrations.
- Limit of Quantification (LOQ): The LOQ was established at 1 ng/mL with a signal-to-noise ratio >10.

**Ouantitative Data Summary** 

Parameter	Result
Linearity Range	1 - 500 ng/mL
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Intra-day Accuracy (%Bias)	± 8%
Inter-day Accuracy (%Bias)	± 10%
Extraction Recovery	> 85%

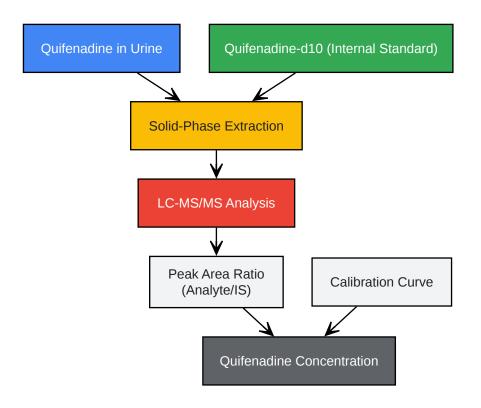
# Experimental Workflow and Signaling Pathway Diagrams





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Caption: Experimental workflow for Quifenadine analysis in urine.



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Caption: Logical relationship for quantification.

## Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Quifenadine in human urine. The use of solid-phase extraction for sample preparation and a deuterated internal standard ensures high accuracy and precision. This method is well-suited for high-throughput analysis in clinical and research settings.







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